molecular formula C22H26N4O5 B14975435 Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Cat. No.: B14975435
M. Wt: 426.5 g/mol
InChI Key: HJASKSVJZHYQBY-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by its complex molecular structure, which includes a piperazine ring, a nitrobenzamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.

    Introduction of the Nitrobenzamide Group:

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).

    Substitution: Nucleophilic substitution reactions using alkyl halides.

Major Products Formed

    Amine Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and nitrobenzamide group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate
  • Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-chloro-3-nitrobenzamido)benzoate

Uniqueness

Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethyl group on the piperazine ring and the nitro group on the benzamide moiety are particularly noteworthy.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H26N4O5/c1-4-24-10-12-25(13-11-24)20-9-8-16(22(28)31-3)14-18(20)23-21(27)17-6-5-7-19(15(17)2)26(29)30/h5-9,14H,4,10-13H2,1-3H3,(H,23,27)

InChI Key

HJASKSVJZHYQBY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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